molecular formula C12H9ClN4 B12916222 5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine CAS No. 823806-60-6

5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B12916222
CAS No.: 823806-60-6
M. Wt: 244.68 g/mol
InChI Key: SFTVPTWEGZMDHH-UHFFFAOYSA-N
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Description

5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloropyrazine with aniline derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, with heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[1,2-a]pyrazines .

Scientific Research Applications

5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro and phenyl groups enhances its potential for diverse applications in medicinal chemistry and material science .

Biological Activity

5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • A chlorine atom at the 5-position of the imidazo ring.
  • A phenyl group attached to the nitrogen atom.
  • The imidazo[1,2-a]pyrazine core structure, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazo[1,2-a]pyrazine scaffold allows for various interactions that can modulate enzymatic activities and receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit mycobacterial fatty acid synthase I, leading to antimycobacterial effects .
  • Cellular Interaction : The compound may exert effects on cell signaling pathways, influencing cell proliferation and apoptosis.

Antimycobacterial Activity

Research indicates that derivatives of this compound exhibit significant antimycobacterial activity. For instance:

  • Compounds with similar structural motifs have demonstrated minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis ranging from 1.56 to 6.25 µg/mL .

Cytotoxicity

The cytotoxic profile of this compound has been evaluated in various studies:

  • Some derivatives showed low cytotoxicity in human cell lines, indicating a favorable selectivity index (SI) for therapeutic applications .

Study 1: Synthesis and Activity Evaluation

A study synthesized several derivatives of N-phenylpyrazine carboxamides, including those related to this compound. The results indicated that modifications in the phenyl substituent significantly affected antimycobacterial activity while maintaining low cytotoxicity levels in vitro.

CompoundMIC (µg/mL)Cytotoxicity (CC50 µM)Selectivity Index
5-Cl-N-(4-hydroxyphenyl)1.56>100>64
5-Cl-N-(p-tolyl)3.13>50>16
Unsubstituted>6.25<10<1

Study 2: Structure-Activity Relationship

Another research effort focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyrazines. It was found that introducing electron-withdrawing groups enhanced antimycobacterial potency while maintaining acceptable toxicity profiles.

Properties

CAS No.

823806-60-6

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

5-chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C12H9ClN4/c13-10-6-14-7-11-15-8-12(17(10)11)16-9-4-2-1-3-5-9/h1-8,16H

InChI Key

SFTVPTWEGZMDHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CN=C3N2C(=CN=C3)Cl

Origin of Product

United States

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